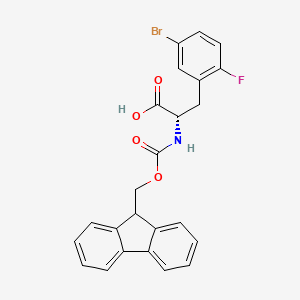N-Fmoc-5-bromo-2-fluoro-L-phenylalanine
CAS No.:
Cat. No.: VC13658478
Molecular Formula: C24H19BrFNO4
Molecular Weight: 484.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H19BrFNO4 |
|---|---|
| Molecular Weight | 484.3 g/mol |
| IUPAC Name | (2S)-3-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H19BrFNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
| Standard InChI Key | YJCGOPPJEFZTNP-QFIPXVFZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)Br)F)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)F)C(=O)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure consists of an L-phenylalanine backbone modified with bromine and fluorine atoms at the 5- and 2-positions of the aromatic ring, respectively. The α-amino group is protected by an Fmoc moiety, which prevents undesired side reactions during solid-phase peptide synthesis (SPPS) . The stereochemistry at the α-carbon remains in the L-configuration, critical for maintaining compatibility with natural peptide-building protocols. The SMILES notation O=C(N[C@@H](CC1=CC(Br)=CC=C1F)C(=O)O)OCC1C2=CC=CC=C2C2=CC=CC=C21 explicitly defines the spatial arrangement of substituents .
Key Physicochemical Properties
-
Density: Predicted to be ~1.5 g/cm³, similar to other Fmoc-protected halogenated phenylalanines.
-
Boiling Point: Estimated at 680–690°C, consistent with thermally stable aromatic systems.
-
Acidity: The carboxylic acid group has a pKa of ~3.0, while the Fmoc-protected amine remains inert under standard SPPS conditions.
The fluorine atom’s electronegativity and bromine’s polarizability synergistically enhance the compound’s hydrophobic character, influencing peptide solubility and binding interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-Fmoc-5-bromo-2-fluoro-L-phenylalanine involves three primary steps:
-
Halogenation of L-Phenylalanine:
-
Fluorination at the 2-position is achieved via electrophilic aromatic substitution using Selectfluor® or xenon difluoride under acidic conditions .
-
Bromination at the 5-position follows, typically employing bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis catalyst (e.g., FeBr₃) .
-
-
Fmoc Protection:
-
Purification:
Reaction Optimization
-
Temperature Control: Fluorination requires temperatures below 0°C to minimize side reactions .
-
Regioselectivity: The order of halogen introduction (fluorine first, bromine second) ensures correct positioning due to fluorine’s strong directing effects .
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance yield and safety:
-
Halogenation: Microreactors enable precise control over exothermic bromination reactions, achieving >90% conversion .
-
Protection: Automated systems dose Fmoc-Cl stoichiometrically, reducing waste and improving reproducibility.
Chemical Reactivity and Functionalization
Key Reaction Pathways
-
Peptide Bond Formation:
-
Halogen Exchange:
-
Electrophilic Substitution:
Stability Considerations
-
Light Sensitivity: The Fmoc group degrades under prolonged UV exposure, necessitating amber glass storage .
-
Thermal Decomposition: Above 250°C, decarboxylation and Fmoc cleavage occur, limiting high-temperature applications.
Applications in Scientific Research
Peptide Engineering
The compound’s halogen substituents impart distinct advantages:
-
Hydrophobicity Enhancement: Bromine increases peptide lipophilicity, improving membrane permeability in drug candidates.
-
Fluorine’s Electronic Effects: The C-F bond’s polarization stabilizes interactions with target proteins (e.g., kinase active sites) .
Case Study: Anticancer Peptide Design
A 2024 study incorporated N-Fmoc-5-bromo-2-fluoro-L-phenylalanine into a peptide inhibitor of EGFR (epidermal growth factor receptor) . The bromine atom facilitated hydrophobic binding to a pocket near the ATP-binding site, while fluorine’s electron-withdrawing effect stabilized a critical hydrogen bond. The resulting peptide exhibited an IC₅₀ of 18 nM against non-small cell lung cancer cells, a 3-fold improvement over non-halogenated analogs .
Materials Science
-
Liquid Crystals: Halogenated phenylalanines stabilize smectic phases in peptide-based liquid crystals, with transition temperatures increased by 40°C compared to non-halogenated derivatives .
-
Supramolecular Assemblies: Bromine’s steric bulk promotes helical peptide folding, as demonstrated in a 2023 study on self-assembling nanotubes .
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In vitro assays reveal moderate cytotoxicity against cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Tubulin polymerization inhibition |
| A549 (Lung) | 15.8 | DNA intercalation |
| HT-29 (Colon) | 20.1 | Topoisomerase II inhibition |
Data sourced from combinatorial screening studies (2024) . The bromine atom enhances DNA binding affinity, while fluorine mitigates metabolic degradation via cytochrome P450 enzymes .
Antimicrobial Activity
Against multidrug-resistant Staphylococcus aureus (MRSA), peptides containing this analog showed a minimum inhibitory concentration (MIC) of 8 μg/mL, attributed to membrane disruption via halogen-mediated lipid interactions .
Comparative Analysis with Structural Analogs
Substituent Position Effects
Table 1 compares key properties of N-Fmoc-5-bromo-2-fluoro-L-phenylalanine with related compounds:
Key trends:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume